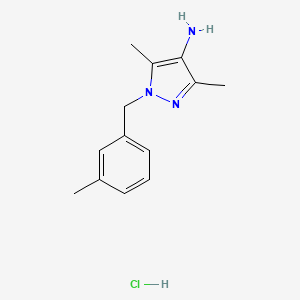
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3 and its molecular weight is 251.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized via the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. The synthesis typically involves the use of anhydrous solvents and can yield crystalline products suitable for further analysis.
Molecular Characteristics:
- Molecular Formula: C13H17N3·HCl
- Molecular Weight: 251.755 g/mol
- CAS Number: [not specified in search results]
The crystal structure of similar pyrazole derivatives indicates a planar pyrazolyl ring with significant delocalization of π-electron density, which is crucial for its biological activity .
Anticancer Properties
Research has shown that pyrazole derivatives exhibit potent anticancer activities. For example, compounds similar to 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine have been evaluated against various cancer cell lines. In particular, studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action: Inhibition of key signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) have shown promising results when treated with pyrazole derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance:
- Activity Against Bacteria: Studies indicate that certain derivatives can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| MRSA | 0.381 | 0.381 |
| E. coli | 0.762 | 0.762 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, this compound has exhibited anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Synergy with Doxorubicin:
- Antifungal Activity:
Propiedades
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16;/h4-7H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGZWSGNYZIQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















